4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBGIGOMGXQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Research Landscape of Substituted Propargyl Alcohols and Aromatic Amines
To fully appreciate the academic significance of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol, it is essential to understand the well-established importance of its constituent chemical families: substituted propargyl alcohols and aromatic amines.
Substituted propargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural arrangement imparts a unique reactivity, making them highly versatile intermediates in organic synthesis. researchgate.netnih.gov They are known to participate in a wide array of chemical transformations, including substitution, addition, and cyclization reactions. The presence of the alkyne and hydroxyl groups allows for further chemical modifications, enabling the construction of complex molecular architectures. nih.gov Propargyl alcohols are key precursors in the synthesis of pharmaceuticals, natural products, and functional organic materials. wikipedia.org
Aromatic amines, or arylamines, are compounds where an amino group is directly attached to an aromatic ring. researchgate.net This class of compounds is fundamental to the chemical industry and academic research. The amino group strongly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution reactions. researchgate.net Aromatic amines are foundational in the synthesis of a vast number of commercial products, including dyes, pigments, agrochemicals, and polymers. researchgate.net In the realm of medicinal chemistry, the aromatic amine motif is a common feature in many therapeutic agents. mdpi.com The synthesis of aromatic amines is often achieved through the reduction of nitroaromatic compounds. researchgate.net
Overview of Key Research Domains Pertaining to 4 4 Amino Phenyl 2 Methyl but 3 Yn 2 Ol
Established Synthetic Routes to this compound
The most prominent and well-established method for the synthesis of this compound and its derivatives is the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex.
The Sonogashira coupling reaction is a versatile and widely used method for the synthesis of arylalkynes. researchgate.net In the context of producing this compound, this reaction typically involves the coupling of a 4-haloaniline (such as 4-iodoaniline (B139537) or 4-bromoaniline) with 2-methyl-3-butyn-2-ol.
The classical Sonogashira reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl halide. The copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The final step is the reductive elimination of the desired product and regeneration of the palladium(0) catalyst.
A general reaction scheme is as follows:
Where X is a halogen (typically I or Br).
A study on the synthesis of a closely related isomer, 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, highlights the industrial application of the Pd/Cu-catalyzed Sonogashira coupling of 3-bromoaniline with 2-methyl-3-butyn-2-ol, which results in a high yield of the product. beilstein-journals.org This suggests that a similar approach using 4-bromoaniline (B143363) or 4-iodoaniline would be a standard and effective method for synthesizing the target compound.
Detailed research into the synthesis of various aryl-2-methyl-3-butyn-2-ols from aryl bromides provides a foundational methodology that can be adapted for this compound. researchgate.net The reaction conditions for a range of substituted aryl bromides are summarized in the table below, demonstrating the versatility of this approach.
Table 1: Sonogashira Coupling of Various Aryl Bromides with 2-methyl-3-butyn-2-ol
| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 65 | 4 | 91 |
| 4-Bromoanisole (B123540) | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 65 | 3 | 93 |
| 4-Bromotoluene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 65 | 3 | 95 |
Data adapted from a study on copper-free Sonogashira coupling reactions. researchgate.netnih.gov
While the Sonogashira coupling is the predominant method, other synthetic strategies can be envisioned for the formation of the aryl-alkyne bond. One such alternative is the Stephens-Castro coupling, which involves the reaction of a copper acetylide with an aryl iodide. However, this method often requires harsher reaction conditions compared to the Sonogashira reaction.
Another potential pathway involves the use of organometallic reagents. For instance, an organozinc or organotin derivative of 4-aminobenzene could be coupled with a halogenated derivative of 2-methyl-but-3-yn-2-ol, although this is a less common approach for this specific class of compounds.
Decarboxylative coupling reactions have also emerged as a viable alternative. This method involves the coupling of an aryl halide with an alkynyl carboxylic acid, which undergoes decarboxylation in situ. For example, 4-hydroxy-4-methyl-2-pentynoic acid can be coupled with aryl bromides in the presence of a palladium catalyst to yield aryl-2-methyl-3-butyn-2-ols. beilstein-journals.org
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant effort to develop more environmentally friendly and efficient synthetic methods. In the context of the Sonogashira reaction, a key development has been the move towards copper-free systems. The use of copper co-catalysts can lead to the formation of undesired byproducts through homocoupling of the alkyne and can also present challenges in purification, particularly in pharmaceutical applications. beilstein-journals.org
Copper-free Sonogashira reactions are typically carried out in the presence of a palladium catalyst and a suitable base, often in a polar aprotic solvent. Research has demonstrated that a simple catalytic system of palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand, such as tri(p-tolyl)phosphine (P(p-tol)₃), with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (B95107) (THF), is highly effective for the coupling of 2-methyl-3-butyn-2-ol with a variety of aryl bromides in excellent yields. researchgate.netnih.gov This approach avoids the use of copper, making it a greener alternative.
The development of nickel-catalyzed Sonogashira-type reactions also represents a novel approach. Nickel catalysts can offer a more cost-effective alternative to palladium and may exhibit different reactivity and selectivity. nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Several factors can influence the outcome of the Sonogashira coupling, including the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand can significantly impact the reaction efficiency. Electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. For the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides, a combination of Pd(OAc)₂ and P(p-tol)₃ has been shown to be highly effective. researchgate.net
Base and Solvent: The base plays a crucial role in the deprotonation of the terminal alkyne. Organic bases such as DBU and triethylamine (B128534) (TEA) are commonly used. The choice of solvent is also important, with THF and dimethylformamide (DMF) being frequently employed. The optimization of the carbonylative Sonogashira coupling of 4-iodoanisole (B42571) showed that triethylamine was a superior base compared to inorganic bases like KOH and K₂CO₃. researchgate.net
Temperature and Reaction Time: The reaction temperature and duration are key parameters to control. While some Sonogashira reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially when using less reactive aryl bromides. For the copper-free synthesis of aryl-2-methyl-3-butyn-2-ols, a temperature of 65 °C was found to be optimal. researchgate.net Optimization studies on similar reactions have shown that increasing the temperature can improve yields up to a certain point, after which side reactions may become more prevalent. researchgate.net
Reactant Choice: The nature of the aryl halide can also affect the reaction. Aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. The choice of halide may necessitate adjustments to the reaction conditions to achieve optimal results.
The following table presents a summary of optimized conditions for the synthesis of a related compound, which can serve as a starting point for the synthesis of this compound.
Table 2: Optimization of Copper-Free Sonogashira Coupling for Aryl Bromides
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)₂ | High efficiency in combination with a suitable ligand. |
| Ligand | P(p-tol)₃ | Effective for a wide range of aryl bromides. |
| Base | DBU | Provides excellent yields in THF. |
| Solvent | THF | Good solvent for the reaction components. |
| Temperature | 65 °C | Optimal for achieving high yields in a reasonable time. |
Based on data from the synthesis of various aryl-2-methyl-3-butyn-2-ols. researchgate.netnih.gov
Chemical Reactivity and Mechanistic Studies of 4 4 Amino Phenyl 2 Methyl but 3 Yn 2 Ol
Reactivity of the Terminal Alkyne Moiety in 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
The terminal alkyne in this compound is a region of high electron density, making it susceptible to a variety of addition reactions. The presence of the aminophenyl group can modulate the electron density of the triple bond, thereby affecting its reactivity in various transformations.
Hydrogenation Chemistry of the Alkyne in this compound
The hydrogenation of the terminal alkyne in this compound can be controlled to yield either the corresponding alkene, 4-(4-Amino-phenyl)-2-methyl-but-3-en-2-ol, or the fully saturated alkane, 4-(4-Amino-phenyl)-2-methyl-butan-2-ol. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.
For the partial hydrogenation to the alkene, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly employed. This catalyst system is known to selectively reduce alkynes to cis-alkenes. Other catalysts, such as palladium on barium sulfate (B86663) or nickel-boron (P-2) catalyst, can also be utilized for this selective transformation.
Complete hydrogenation to the alkane is typically achieved using more active catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com The reaction generally proceeds to completion, yielding the saturated derivative. The amino group present in the molecule is generally stable under these hydrogenation conditions, although careful selection of the catalyst and reaction parameters is necessary to avoid any undesired side reactions, such as hydrogenolysis of the C-N bond at elevated temperatures and pressures.
Table 1: Representative Conditions for the Hydrogenation of Aryl Alkynes
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |
| Lindlar's Catalyst | Methanol | 1 | 25 | Alkene (cis) |
| Pd/C (5%) | Ethanol | 1-4 | 25 | Alkane |
| PtO₂ | Acetic Acid | 1 | 25 | Alkane |
| Raney Nickel | Ethanol | 50 | 100 | Alkane |
This table presents typical conditions for the hydrogenation of aryl alkynes and serves as a general guide. Actual conditions for this compound may vary.
Cycloaddition Reactions Involving this compound
The terminal alkyne of this compound can participate in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic structures.
Diels-Alder Reaction: While less reactive than alkenes, alkynes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes, particularly at elevated temperatures. wikipedia.org The reaction of this compound with a suitable diene, such as cyclopentadiene (B3395910) or furan, would be expected to yield a bicyclic adduct containing a double bond. The electron-donating amino group may influence the dienophilic reactivity of the alkyne.
1,3-Dipolar Cycloaddition: This is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.combeilstein-journals.orgyoutube.comnih.gov The alkyne in this compound can react with various 1,3-dipoles. For instance, reaction with an azide (B81097) (R-N₃) in the presence of a copper(I) catalyst (a "click" reaction) would yield a 1,2,3-triazole. acs.org Similarly, reaction with a nitrile oxide (R-CNO) would produce an isoxazole, and reaction with a nitrone would lead to an isoxazoline. The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the substituents on the alkyne and the 1,3-dipole.
Table 2: Examples of Cycloaddition Reactions with Terminal Alkynes
| Reaction Type | Reactant | Catalyst/Conditions | Product |
| Diels-Alder | 1,3-Butadiene | High Temperature | Cyclohexadiene derivative |
| 1,3-Dipolar | Benzyl Azide | Cu(I) | 1,4-Disubstituted 1,2,3-triazole |
| 1,3-Dipolar | Benzonitrile Oxide | Heat | 3,5-Disubstituted Isoxazole |
This table illustrates common cycloaddition reactions involving terminal alkynes. The specific outcomes for this compound would depend on the chosen reaction partners and conditions.
Hydration and Hydroamination Reactions of this compound
Hydration: The addition of water across the triple bond of this compound can be achieved under acidic conditions, typically using a mercury(II) salt as a catalyst. numberanalytics.comrsc.org This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. In this case, the product would be 4-(4-Amino-phenyl)-2-methyl-2-hydroxybutan-3-one. More modern and less toxic methods often employ gold or other transition metal catalysts. mdpi.comresearchgate.netrsc.orgorganic-chemistry.org
Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This can occur either intermolecularly or intramolecularly. Gold-catalyzed intermolecular hydroamination of propargylic alcohols with anilines has been shown to be an effective method for the synthesis of 3-hydroxyimines. ucl.ac.ukresearchgate.netorganic-chemistry.orgnih.gov In the case of this compound, the primary amino group could potentially undergo an intramolecular hydroamination, which would lead to the formation of a cyclic enamine or imine, although this would likely require specific catalytic conditions to favor the intramolecular pathway over intermolecular reactions.
Transformations Involving the Tertiary Alcohol Group in this compound
The tertiary alcohol functionality in this compound is a key site for various chemical modifications. However, its tertiary nature also makes it prone to elimination reactions under certain conditions. A notable reaction of tertiary propargylic alcohols is the Meyer-Schuster rearrangement, which occurs under acidic conditions to form α,β-unsaturated ketones. rsc.orgorganicreactions.orgwikipedia.orgrsc.orgresearchgate.net
Esterification and Etherification Reactions of the Hydroxyl Group
Esterification: The tertiary hydroxyl group can be esterified to form the corresponding ester. Due to the steric hindrance of tertiary alcohols, direct Fischer esterification with a carboxylic acid under acidic conditions is often inefficient and can lead to dehydration. More effective methods typically involve the use of an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to activate the carboxylic acid derivative.
Etherification: The formation of an ether from the tertiary alcohol can be accomplished through a Williamson ether synthesis-type reaction. youtube.comjk-sci.comwikipedia.orglibretexts.orgmasterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide. Care must be taken to avoid elimination reactions, which are competitive, especially with more hindered alkyl halides. The amino group on the phenyl ring may require protection prior to these reactions to prevent it from interfering with the base or the electrophile.
Oxidation and Reduction Pathways of the Alcohol Functionality
Oxidation: The oxidation of the tertiary alcohol in this compound is not possible without cleavage of a carbon-carbon bond. However, the propargylic nature of the alcohol allows for its oxidation to the corresponding α,β-unsaturated ketone, 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-one, using specific oxidizing agents. Reagents such as manganese dioxide (MnO₂) or chromium-based oxidants (e.g., PCC, PDC) are often used for the oxidation of propargylic alcohols. Chemoselective oxidation in the presence of the amino group is a key challenge, and milder, more selective methods may be required. d-nb.infonih.govnih.govresearchgate.net For instance, copper-catalyzed aerobic oxidation has been shown to be effective for the oxidation of propargylic alcohols in the presence of amino groups. d-nb.infonih.govnih.govresearchgate.net
Reduction: The tertiary alcohol functional group is generally resistant to reduction. Attempts to reduce the alcohol would likely require its conversion to a better leaving group, such as a tosylate, followed by reaction with a hydride reagent like lithium aluminum hydride. mdpi.com However, under these conditions, the alkyne would also be reduced. Therefore, selective reduction of the tertiary alcohol without affecting the alkyne is not a straightforward transformation.
Reactivity of the Aromatic Amine Functional Group in this compound
The aniline (B41778) moiety is a key reactive center in the molecule, susceptible to a variety of electrophilic substitution and derivatization reactions.
Acylation and Sulfonylation of the Amino Group
The primary amino group of the aniline ring is expected to readily undergo acylation and sulfonylation reactions. These reactions involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl or sulfonyl center, respectively.
Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride would lead to the formation of the corresponding N-acetyl derivative, 4-(4-Acetamidophenyl)-2-methyl-but-3-yn-2-ol. This transformation is a standard method for protecting the amino group or modulating its electronic properties.
Sulfonylation: Similarly, treatment with sulfonyl chlorides, for instance, benzenesulfonyl chloride, in the presence of a base, would yield the corresponding sulfonamide, 4-(4-(Phenylsulfonamido)phenyl)-2-methyl-but-3-yn-2-ol. The Hinsberg test is a classic example of this type of reaction to differentiate primary, secondary, and tertiary amines.
While kinetic data for these specific reactions on this compound are not available, studies on the acylation of substituted anilines indicate that the reaction rates are influenced by the basicity of the aniline and the electrophilicity of the acylating agent.
Table 3.3.1: Predicted Products of Acylation and Sulfonylation
| Reactant | Reagent | Predicted Product |
|---|---|---|
| This compound | Acetyl chloride | 4-(4-Acetamidophenyl)-2-methyl-but-3-yn-2-ol |
Diazotization and Coupling Reactions of the Aniline Moiety
The primary aromatic amine functionality allows for diazotization, a pivotal reaction in the synthesis of azo compounds. Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) is predicted to form a diazonium salt: 4-(4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)diazonium chloride.
These diazonium salts are versatile intermediates. They can undergo a variety of nucleophilic substitution reactions (Sandmeyer, Schiemann, etc.) or, more characteristically, act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols or other anilines. Coupling of the diazonium salt of this compound with a suitable coupling partner, such as phenol, would be expected to yield a brightly colored azo dye. The position of coupling on the partner molecule is directed by the existing substituents.
Table 3.3.2: Predicted Intermediates and Products of Diazotization and Azo Coupling
| Starting Material | Reagents | Intermediate/Product | Class of Compound |
|---|---|---|---|
| This compound | NaNO₂, HCl (aq), 0-5 °C | 4-(4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)diazonium chloride | Diazonium salt |
Multi-Functional Group Interactions and Chemoselectivity in Reactions of this compound
The presence of multiple functional groups in this compound raises questions of chemoselectivity in its reactions. For instance, under certain conditions, the hydroxyl group or the alkyne could compete with the amino group for reaction with an electrophile.
In acylation and sulfonylation, the amino group is generally more nucleophilic than the tertiary alcohol, suggesting that N-acylation/sulfonylation would be the predominant reaction pathway under standard conditions. However, forcing conditions or the use of specific catalysts could potentially lead to O-acylation.
Reactions involving the alkyne, such as catalytic hydrogenation, would need to be carefully controlled to avoid reduction of the aromatic ring or other functional groups. The choice of catalyst and reaction conditions would be critical to achieve selective hydrogenation of the triple bond. Similarly, electrophilic addition to the alkyne would compete with electrophilic aromatic substitution on the aniline ring. The high electron density of the aniline ring, being an activated system, would likely favor electrophilic attack on the ring over the alkyne in many cases.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
There is a notable absence of published kinetic and thermodynamic data for reactions involving this compound.
For the acylation and sulfonylation of the amino group, kinetic studies would likely reveal second-order rate constants, with the rate dependent on the concentrations of both the aniline derivative and the acylating/sulfonylating agent. The activation parameters (enthalpy and entropy of activation) would provide insight into the transition state of the reaction.
The diazotization reaction is known to be exothermic and must be carefully temperature-controlled to prevent the decomposition of the unstable diazonium salt. Thermodynamic data for the formation of the specific diazonium salt of this compound are not available. The stability of the diazonium salt would be a critical factor in its subsequent coupling reactions.
Azo coupling reactions are typically fast, with the rate depending on the electrophilicity of the diazonium ion and the nucleophilicity of the coupling partner. The pH of the reaction medium is a critical parameter, as it affects the concentration of the active diazonium species and the activation of the coupling component.
Derivatization Strategies and Synthetic Applications of 4 4 Amino Phenyl 2 Methyl but 3 Yn 2 Ol
Synthesis of Advanced Organic Intermediates from 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
The presence of distinct reactive sites—the amino group and the hydroxyl group—allows for selective modifications to synthesize advanced organic intermediates. The aromatic amino group is a primary target for derivatization, enabling the introduction of a wide variety of substituents. Similarly, the tertiary hydroxyl group can be functionalized, though its steric hindrance may influence reactivity.
Derivatization of the Amino Group: The primary amino group can readily undergo acylation, sulfonylation, and alkylation reactions. For instance, acylation with acid chlorides or anhydrides introduces amide functionalities, which can alter the electronic properties and biological activity of the molecule. Sulfonylation, typically with sulfonyl chlorides, yields sulfonamides, a common motif in pharmaceuticals. libretexts.org Protecting the amino group is also a crucial strategy in multi-step syntheses to prevent undesired side reactions. libretexts.orgresearchgate.net Common protecting groups for anilines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). slideshare.netresearchgate.net
Functionalization of the Hydroxyl Group: The tertiary hydroxyl group can be converted into ethers or esters, or it can be eliminated to form a more extended conjugated system. Activation of the hydroxyl group, for example by conversion to a mesylate or tosylate, facilitates nucleophilic substitution, although this can be challenging for tertiary alcohols. mdpi.com
The following table summarizes potential derivatization reactions to form advanced intermediates:
| Starting Material | Reagent/Reaction Type | Functional Group Targeted | Resulting Intermediate Class |
| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Amino Group | N-Aryl Amide |
| This compound | Sulfonyl Chloride (e.g., Tosyl Chloride) | Amino Group | N-Aryl Sulfonamide |
| This compound | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Amino Group | N-Boc Protected Amine |
| This compound | Alkyl Halide with Base | Hydroxyl Group | Tertiary Ether |
| This compound | Acid-catalyzed dehydration | Hydroxyl and Alkyne | Enyne system |
These derivatization strategies significantly expand the synthetic utility of the parent compound, providing access to a diverse library of intermediates for various applications. nih.gov
Exploiting this compound as a Synthon in Complex Molecule Synthesis
A synthon is a conceptual unit within a molecule that aids in devising synthetic routes. This compound serves as a valuable synthon for the "aminophenylalkyne" moiety. Its most prominent application is as a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. orientjchem.orggoogle.com
In the synthesis of Erlotinib, the precursor 3-ethynylaniline (B136080) (or its protected equivalent) is coupled with a quinazoline (B50416) core. google.commdpi.com The compound 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a positional isomer of the title compound, is a direct precursor to 3-ethynylaniline. researchgate.net The synthesis involves a Sonogashira coupling followed by the removal of the 2-hydroxyprop-2-yl protecting group from the alkyne. researchgate.net The general strategy highlights the role of the aminophenyl alkynol structure as a masked terminal alkyne.
The synthesis of Erlotinib derivatives often involves modifying the terminal alkyne, which is generated from the alkynol precursor. For example, the alkyne can undergo "click" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to link the quinazoline core to other molecular fragments, creating novel derivatives with potentially enhanced biological activity. nih.gov
The utility of this compound as a synthon can be broken down as follows:
Aniline (B41778) Moiety : Provides a nucleophilic handle for attachment to electrophilic scaffolds, such as chlorinated heterocycles (e.g., 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline). google.com
Alkynol Group : Functions as a stable, protected form of a terminal alkyne. The 2-hydroxyprop-2-yl group can be cleaved under basic conditions (retro-Favorski reaction) to reveal the terminal C-H bond, which is then available for further coupling or cyclization reactions. researchgate.net
Rigid Linker : The phenylacetylene (B144264) unit provides a rigid, linear spacer, which is often crucial for positioning functional groups for optimal interaction with biological targets like enzyme active sites. ontosight.ai
Development of Novel Heterocyclic Systems Derived from this compound
The unique arrangement of an amino group and an alkyne on an aromatic framework makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. These reactions often proceed via intramolecular cyclization, where the amino group attacks the alkyne moiety, sometimes after an initial intermolecular reaction.
Common strategies for synthesizing heterocycles from aminophenylacetylene derivatives include:
Indole (B1671886) Synthesis : While the para-substitution pattern of the title compound is not directly suited for simple indole synthesis (which typically requires an ortho-amino group), derivatives or isomers can be used. For instance, 2-alkynyl anilines are common precursors for Fischer indole synthesis or transition-metal-catalyzed cyclizations to form indoles.
Quinoline (B57606) and Quinazoline Synthesis : Condensation reactions between aminophenylacetylenes and carbonyl compounds or their equivalents can lead to the formation of quinoline rings. Furthermore, reaction with sources of formamidine (B1211174) can be used to construct quinazoline systems. rsc.org
Fused Pyridoheterocycles : More complex heterocyclic systems can be generated through tandem or domino reactions. For example, an initial intermolecular reaction at the amino group followed by an intramolecular cyclization involving the alkyne can lead to fused ring systems. Recent studies have shown that alkynylheteroaromatic substrates can undergo intramolecular cyclization to form fused pyridine (B92270) rings. nih.gov
The table below outlines potential heterocyclic systems that could be derived from the title compound or its isomers through established synthetic methodologies.
| Precursor Type | Reaction Partner / Catalyst | Resulting Heterocycle |
| ortho-alkynyl aniline (isomer) | Transition Metal Catalyst (e.g., Pd, Au, Cu) | Substituted Indole |
| ortho-aminoaryl alkyne (isomer) | Aldehyde/Ketone (Friedländer annulation) | Substituted Quinoline |
| para-alkynyl aniline | Dicarbonyl compound | Fused Pyrrole derivative |
| para-alkynyl aniline | Isothiocyanate | Thiazole derivative |
These cyclization reactions are powerful tools for rapidly building molecular complexity from a relatively simple starting material. chim.itfrontiersin.org
Regioselective and Stereoselective Syntheses Utilizing this compound
Regioselectivity: Regioselectivity refers to the control over which region of a molecule reacts. masterorganicchemistry.com In this compound, the primary sites for reaction are the amino group, the hydroxyl group, and the alkyne. Due to the significantly higher nucleophilicity of the aromatic amine compared to the sterically hindered tertiary alcohol, many reactions can be directed to selectively target the nitrogen atom.
For example, in acylation or sulfonylation reactions under standard conditions, the amino group will react preferentially over the hydroxyl group. libretexts.org This inherent difference in reactivity allows for the regioselective functionalization of the amine without the need for protecting the alcohol. To achieve the reverse regioselectivity (reaction at the hydroxyl group), the amino group must first be protected, for instance, as a Boc-carbamate. ug.edu.pl Once the amine is protected, the hydroxyl group can be targeted for reactions like etherification or esterification.
The following table demonstrates regioselective transformations:
| Reaction | Reagent | Conditions | Major Product |
| Selective N-Acylation | Acetyl chloride, Pyridine | 0 °C to RT | N-(4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)acetamide |
| Selective O-Alkylation | 1. (Boc)₂O, Base2. NaH, then CH₃I | 1. RT2. 0 °C to RT | tert-butyl (4-(3-methoxy-3-methylbut-1-yn-1-yl)phenyl)carbamate |
Stereoselectivity: Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com The starting molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity becomes relevant in reactions that create new stereocenters from this precursor.
The internal alkyne is a key site for such transformations. For example:
Stereoselective Reduction : The partial reduction of the alkyne to an alkene can be performed stereoselectively. Using Lindlar's catalyst would yield the (Z)-alkene (syn-addition of hydrogen), while a dissolving metal reduction (e.g., Na/NH₃) would produce the (E)-alkene (anti-addition).
Halofunctionalization : The reaction of the alkyne with an electrophilic halogen source in the presence of a nucleophile can proceed with high stereoselectivity, typically resulting in an anti-addition across the triple bond. nih.gov
Asymmetric Additions : While the molecule itself is achiral, its derivatives could be used in reactions where a chiral catalyst or reagent induces the formation of a new chiral center with a preference for one enantiomer. For instance, an asymmetric hydroboration of the alkyne could create a chiral vinylborane (B8500763) intermediate.
It is important to note that while the potential for stereoselective reactions exists, specific examples utilizing this compound are not extensively documented in the literature, which often focuses on its role as a precursor where the alkyne is either deprotected or remains unreacted in the final structure. studysmarter.co.uk
Catalytic Roles and Applications of 4 4 Amino Phenyl 2 Methyl but 3 Yn 2 Ol
4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol as a Substrate in Catalytic Transformations
The reactivity of this compound is largely dictated by its carbon-carbon triple bond and the aromatic amino group. These functionalities allow it to participate in a range of catalytic reactions, leading to the synthesis of more complex molecules.
The catalytic hydrogenation of alkynes is a fundamental transformation in organic synthesis, allowing for the selective reduction of the triple bond to either an alkene or an alkane. In the case of this compound, this reaction can yield a variety of products depending on the catalyst and reaction conditions. While specific studies on the hydrogenation of this exact molecule are not prevalent in the literature, extensive research on the closely related compound, 2-methyl-3-butyn-2-ol (B105114) (MBY), provides significant insight into the expected catalytic behavior. unil.chresearchgate.netmdpi.commdpi.com
The partial hydrogenation of the alkyne functionality would lead to the formation of 4-(4-Amino-phenyl)-2-methyl-but-3-en-2-ol, an allylic alcohol. This transformation is typically achieved using catalysts that are selective for the semi-hydrogenation of alkynes, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) or palladium on barium sulfate (B86663). The selectivity of these catalysts is crucial to prevent over-reduction to the corresponding alkane.
Complete hydrogenation of the triple bond would result in the formation of 4-(4-Amino-phenyl)-2-methyl-butan-2-ol. This is generally achieved using more active catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. tcichemicals.com The reaction conditions, such as hydrogen pressure and temperature, can be tuned to favor the formation of the fully saturated product.
It is also important to consider the potential for hydrogenation of the aromatic ring under more forcing conditions, which would yield 4-(4-Amino-cyclohexyl)-2-methyl-butan-2-ol. However, this typically requires harsher conditions and more robust catalysts, such as rhodium or ruthenium-based systems. tcichemicals.com
A summary of potential hydrogenation products and the typical catalysts used for similar substrates is presented in the table below.
| Starting Material | Potential Product | Typical Catalyst |
| This compound | 4-(4-Amino-phenyl)-2-methyl-but-3-en-2-ol | Lindlar's Catalyst, Pd/BaSO₄ |
| This compound | 4-(4-Amino-phenyl)-2-methyl-butan-2-ol | Pd/C, Pt/C |
| This compound | 4-(4-Amino-cyclohexyl)-2-methyl-butan-2-ol | Rh/C, Ru/C (harsher conditions) |
This table is illustrative and based on general knowledge of catalytic hydrogenation, as specific data for this compound is limited.
The terminal alkyne group of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. umontreal.ca
Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In this context, this compound can be coupled with various aryl or vinyl halides to generate more complex internal alkynes. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.net A closely related reaction is the synthesis of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol via the Sonogashira-Hagihara coupling of 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol. nih.govresearchgate.net
Suzuki Coupling: While the alkyne itself is not directly involved in the Suzuki reaction, the aromatic ring of this compound could be modified to participate in this coupling. libretexts.orgorganic-chemistry.org For instance, if the starting material were a halogenated derivative, such as 4-(4-Amino-3-bromo-phenyl)-2-methyl-but-3-yn-2-ol, it could be coupled with a boronic acid or ester in a Suzuki-Miyaura reaction to introduce a new substituent on the phenyl ring. nih.govresearchgate.netsemanticscholar.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound could serve as the halide component in a Heck reaction, allowing for the introduction of an alkenyl group onto the aromatic ring. chim.itmasterorganicchemistry.comlibretexts.org
The following table summarizes the potential cross-coupling reactions involving derivatives of the title compound.
| Reaction Type | Required Derivative of the Title Compound | Coupling Partner | Potential Product |
| Sonogashira | This compound | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |
| Suzuki | Halogenated this compound | Boronic Acid/Ester | Aryl/Vinyl-substituted derivative |
| Heck | Halogenated this compound | Alkene | Alkenyl-substituted derivative |
Potential of this compound and Its Derivatives as Ligands in Homogeneous Catalysis
The structure of this compound, containing both a nitrogen donor (from the amino group) and an oxygen donor (from the hydroxyl group), suggests its potential to act as a bidentate ligand in homogeneous catalysis. researchgate.net The presence of both a soft donor (nitrogen) and a hard donor (oxygen) could allow for the formation of stable chelate complexes with a variety of transition metals.
Derivatives of this molecule could also be synthesized to create more sophisticated ligands. For example, the amino group could be functionalized to introduce phosphine (B1218219) moieties, creating P,N-type ligands which are known to be effective in a wide range of catalytic reactions, including asymmetric hydrogenation and cross-coupling. researchgate.net The alkyne group could also be used as a handle to attach the ligand to a larger scaffold or to create multimetallic catalysts. The rigidity of the alkynyl spacer can influence the geometry and, consequently, the catalytic activity of the resulting metal complexes. nih.gov
Design and Synthesis of Metal Complexes Utilizing this compound-Derived Ligands
The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the compound with a suitable metal precursor in an appropriate solvent. nih.govnih.gov For instance, reacting it with a metal salt like palladium(II) acetate (B1210297) or copper(II) chloride could lead to the formation of a coordination complex where the ligand binds to the metal center through its amino and hydroxyl groups. researchgate.netmdpi.com
The design of these complexes would be guided by the desired catalytic application. For example, for cross-coupling reactions, palladium or nickel complexes would be of primary interest. For oxidation reactions, copper or cobalt complexes might be more suitable. The stoichiometry of the reaction, the choice of solvent, and the reaction temperature would all play a crucial role in determining the structure and properties of the resulting metal complex. Characterization of these complexes would be carried out using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to elucidate their coordination geometry and electronic properties.
A hypothetical synthesis of a metal complex is outlined below:
| Metal Precursor | Ligand | Solvent | Potential Complex |
| Pd(OAc)₂ | This compound | Acetonitrile | Bis[4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-olato]palladium(II) |
| CuCl₂ | This compound | Ethanol | Dichloro[this compound]copper(II) |
This table presents hypothetical synthetic pathways for metal complexes.
Heterogeneous Catalysis Incorporating this compound Motifs
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their reusability and facilitating product separation, thereby bridging the gap between homogeneous and heterogeneous catalysis. rsc.orgmdpi.com The functional groups present in this compound provide several avenues for its incorporation into heterogeneous catalytic systems.
The amino group can be used to covalently attach the molecule to a solid support, such as silica (B1680970) or a polymer resin, that has been functionalized with appropriate reactive groups (e.g., chloromethyl or epoxy groups). mdpi.commdpi.com Once immobilized, the molecule can either act as a ligand for a metal catalyst that is subsequently introduced, or the immobilized molecule itself could possess catalytic activity.
Alternatively, a pre-formed metal complex of this compound could be immobilized onto a support material. This approach can help to maintain the well-defined active site of the homogeneous catalyst while gaining the practical advantages of a heterogeneous system. nih.gov The choice of support and immobilization method would be critical in preserving the catalytic activity and selectivity of the complex.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Amino Phenyl 2 Methyl but 3 Yn 2 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons. The protons on the phenyl ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to be shielded and appear at a lower chemical shift (higher field) compared to the protons meta to the amino group, which will be deshielded. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The six equivalent methyl protons will give rise to a sharp singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the phenyl ring will have their chemical shifts significantly influenced by the electron-donating amino group. The carbon atom directly attached to the amino group (ipso-carbon) will be shielded, while the para-carbon will be deshielded. The quaternary carbons of the alkyne and the tertiary alcohol will also have characteristic chemical shifts.
Predicted NMR Data:
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| -CH₃ | ~1.5 (s, 6H) | ~31 |
| -OH | Variable (br s, 1H) | - |
| Ar-H (ortho to -NH₂) | ~6.6 (d, 2H) | ~114 |
| Ar-H (meta to -NH₂) | ~7.2 (d, 2H) | ~133 |
| -NH₂ | Variable (br s, 2H) | - |
| C-OH | - | ~65 |
| -C≡ | - | ~82 |
| ≡C-Ar | - | ~93 |
| C-NH₂ | - | ~147 |
| C-C≡ | - | ~113 |
Note: These are predicted values and may differ from experimental results. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization in this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C≡C, and C-O functional groups. The hydroxyl group will exhibit a broad absorption band in the region of 3600-3200 cm⁻¹ due to hydrogen bonding. The amino group will show two sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C≡C triple bond, being internal and somewhat symmetric, is expected to show a weak to medium intensity band around 2230-2210 cm⁻¹. The C-O stretching vibration of the tertiary alcohol will likely appear in the 1150-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C stretching vibration, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum around 2230-2210 cm⁻¹ due to the high polarizability of the triple bond. The symmetric breathing mode of the benzene ring, typically around 1000 cm⁻¹, is also expected to be a strong feature in the Raman spectrum.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| -OH | O-H stretch | 3600-3200 (broad) | Weak |
| -NH₂ | N-H stretch | 3500-3300 (two bands) | Medium |
| Aromatic C-H | C-H stretch | 3100-3000 | Strong |
| Aliphatic C-H | C-H stretch | 2980-2850 | Strong |
| -C≡C- | C≡C stretch | 2230-2210 (weak-medium) | Strong |
| Aromatic C=C | C=C stretch | 1600-1450 | Strong |
| -C-O | C-O stretch | 1150-1050 | Weak |
Mass Spectrometric Fragmentation Pathways of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern. For this compound (molar mass: 175.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 175, although it may be of low intensity due to the lability of the tertiary alcohol.
The primary fragmentation pathways are anticipated to be driven by the presence of the tertiary alcohol and the stability of the resulting fragments.
Alpha-Cleavage: The most common fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom (alpha-cleavage). In this case, the loss of a methyl radical (•CH₃, mass 15) would lead to the formation of a stable, resonance-stabilized oxonium ion at m/z 160. This is expected to be a prominent peak in the spectrum.
Dehydration: Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, mass 18), leading to a peak at m/z 157 ([M-18]⁺).
Propargylic Cleavage: Cleavage of the bond between the quaternary carbon and the alkyne group could lead to the formation of a stable propargylic cation.
Predicted Major Mass Spectrometric Fragments:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion |
| 160 | [C₁₀H₁₀NO]⁺ | Loss of •CH₃ (Alpha-cleavage) |
| 157 | [C₁₁H₁₁N]⁺ | Loss of H₂O (Dehydration) |
| 117 | [C₈H₇N]⁺ | Cleavage of the C-C bond between the alcohol and alkyne |
| 59 | [C₃H₇O]⁺ | Cleavage of the bond between the alkyne and the phenyl ring |
X-ray Crystallography and Solid-State Structural Analysis of this compound and Its Co-crystals
While the crystal structure of this compound has not been reported, the crystal structure of the closely related compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, provides significant insight into the likely solid-state conformation and intermolecular interactions.
In the methoxy (B1213986) analog, the molecule adopts a nearly planar conformation, with the aromatic ring, the C≡C triple bond, and the tertiary alcohol group lying almost in the same plane. It is reasonable to assume that the aminophenyl derivative would adopt a similar conformation.
The formation of co-crystals with other molecules capable of hydrogen bonding is also a strong possibility, which could be used to modulate the physicochemical properties of the compound.
Chiroptical Spectroscopy (If Applicable to Chiral Derivatives) of this compound
However, if chiral derivatives of this molecule were to be synthesized, for instance, by introducing a chiral substituent on the phenyl ring or by forming a complex with a chiral auxiliary, then chiroptical spectroscopy would become a valuable tool for determining the absolute configuration and studying the stereochemical properties of such derivatives. To date, no studies on chiral derivatives of this compound have been reported in the literature.
Electronic Spectroscopy (UV-Vis and Fluorescence) of this compound and its Derivatives
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by the chromophore of the aminophenylalkyne moiety.
UV-Visible Absorption Spectroscopy: The presence of the conjugated system, consisting of the phenyl ring and the alkyne, will give rise to characteristic π → π* transitions. The amino group, being a strong auxochrome, will cause a significant red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 4-phenyl-2-methyl-but-3-yn-2-ol. The spectrum is expected to show a strong absorption band in the near-UV region.
Fluorescence Spectroscopy: Many aminophenylalkynes are known to be fluorescent. Upon excitation at the absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, will be sensitive to the solvent polarity and the presence of any quenchers. The electron-donating amino group is crucial for the emissive properties of the molecule.
Expected Electronic Spectroscopic Data:
| Technique | Parameter | Expected Value | Transition |
| UV-Vis Absorption | λmax | ~280-320 nm | π → π* |
| Fluorescence Emission | λem | ~350-450 nm | - |
Note: The exact values of λmax and λem are highly dependent on the solvent.
Computational Chemistry and Theoretical Investigations of 4 4 Amino Phenyl 2 Methyl but 3 Yn 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. These calculations can predict a variety of molecular properties that are crucial for understanding its chemical behavior.
From the electronic structure, key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is typically localized on the electron-rich aminophenyl group, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often distributed over the phenyl ring and the alkyne moiety, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic attack and hydrogen bonding. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311G(d,p) |
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational preferences of molecules over time. rsc.org For this compound, MD simulations can provide insights into its flexibility and the accessible conformations in different environments, such as in solution or in a crystal lattice.
In solution, the interactions with solvent molecules play a crucial role in determining the conformational equilibrium. MD simulations with explicit solvent models can capture the effects of hydrogen bonding between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. These simulations can reveal how the solvent influences the conformational preferences and the dynamics of the molecule.
Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules. By simulating a system with multiple molecules, it is possible to observe the formation of intermolecular hydrogen bonds and π-π stacking interactions between the phenyl rings, which can lead to the formation of dimers or larger aggregates. researchgate.net
Table 2: Key Dihedral Angles and Conformational Energies of this compound (Hypothetical Data)
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0° | 0.0 | 65 |
| B | 90° | 2.5 | 30 |
| C | 180° | 5.0 | 5 |
Prediction of Spectroscopic Properties and Reaction Mechanisms for this compound
Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can provide valuable information for interpreting experimental data.
Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as the N-H and O-H stretching vibrations, the C≡C triple bond stretching, and the aromatic C-H bending modes. Comparing theoretical and experimental spectra can help to confirm the molecular structure. researchgate.net
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations can help in the assignment of the signals in experimental ¹H and ¹³C NMR spectra.
Theoretical chemistry is also invaluable for investigating reaction mechanisms. For reactions involving this compound, computational methods can be used to map out the potential energy surface of the reaction, identifying transition states, intermediates, and products. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism at a molecular level. For example, the mechanism of electrophilic substitution on the aromatic ring or addition reactions to the alkyne can be elucidated. masterorganicchemistry.com
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Technique | Predicted Feature | Value |
|---|---|---|
| IR | O-H Stretch | 3400 cm⁻¹ |
| IR | N-H Stretch | 3350, 3250 cm⁻¹ |
| IR | C≡C Stretch | 2230 cm⁻¹ |
| ¹³C NMR | C-OH | 65 ppm |
| UV-Vis | λ_max | 280 nm |
Structure-Property Relationship Studies in this compound Derivatives
Computational studies are highly effective for establishing structure-property relationships in derivatives of this compound. By systematically modifying the substituents on the phenyl ring or the propargyl alcohol moiety, it is possible to tune the electronic, optical, and chemical properties of the molecule.
For example, replacing the amino group with an electron-withdrawing group (e.g., a nitro group as in 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol) or an electron-donating group (e.g., a methoxy (B1213986) group as in 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol) would significantly alter the electronic properties of the molecule. researchgate.netresearchgate.net An electron-withdrawing group would lower the HOMO and LUMO energy levels and increase the HOMO-LUMO gap, making the molecule less reactive towards electrophiles. Conversely, an electron-donating group would raise the HOMO and LUMO energies and decrease the gap, enhancing its reactivity.
These modifications also impact the intermolecular interactions. For instance, the introduction of a nitro group can lead to different hydrogen bonding patterns and crystal packing compared to the amino-substituted compound. researchgate.net Computational analysis of these derivatives can provide a rational basis for designing new materials with specific properties, such as nonlinear optical materials or compounds with enhanced biological activity.
Theoretical Insights into Catalytic Processes Involving this compound
Theoretical calculations can provide valuable insights into catalytic processes involving this compound. For instance, the hydrogenation of the alkyne moiety is a common catalytic transformation for this class of compounds. Computational studies can model the interaction of the molecule with a catalyst surface (e.g., palladium or platinum) and elucidate the mechanism of the hydrogenation reaction. researchgate.net
These studies can identify the most favorable adsorption geometry of the molecule on the catalyst surface and calculate the activation barriers for the sequential addition of hydrogen atoms to the triple bond. This can help in understanding the selectivity of the catalyst for the formation of the corresponding alkene or alkane.
Furthermore, the amino and hydroxyl groups can act as directing groups in catalytic reactions. Theoretical models can explore how these functional groups interact with the catalyst and influence the regioselectivity and stereoselectivity of the reaction. For example, in cross-coupling reactions, the amino group can coordinate to the metal catalyst, influencing the outcome of the reaction. By understanding these interactions at a molecular level, it is possible to design more efficient and selective catalytic systems.
Emerging Research Directions and Unexplored Avenues for 4 4 Amino Phenyl 2 Methyl but 3 Yn 2 Ol in Chemical Science
Integration of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol in Advanced Organic Materials
The bifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of advanced polymers. nih.gov The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for its incorporation into a variety of polymer backbones through well-established polymerization reactions. For instance, the amino group can undergo polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, while the hydroxyl group can react with diisocyanates to produce polyurethanes.
The rigid and linear phenyl-alkyne segment of the molecule is expected to impart desirable properties to the resulting polymers, such as high thermal stability, enhanced mechanical strength, and a high glass transition temperature (Tg). Furthermore, the conjugated π-system extending across the phenyl ring and the carbon-carbon triple bond could bestow interesting photophysical or electronic properties, opening avenues for applications in optoelectronics or as conductive materials. The polymerization of phenylacetylene (B144264) derivatives is known to be influenced by the electronic nature of the substituents on the phenyl ring, which affects the catalytic activity and the properties of the resulting polymer. The amino group in the para-position is an electron-donating group, which would influence the electronic structure and reactivity of the monomer.
| Polymer Type | Reactive Group Utilized | Potential Polymer Properties | Potential Applications |
|---|---|---|---|
| Polyamides | Amino (-NH₂) group | High thermal stability, mechanical rigidity, chemical resistance. | High-performance fibers, engineering plastics, specialty coatings. |
| Polyimides | Amino (-NH₂) group (after conversion to diamine) | Exceptional thermal and oxidative stability, excellent dielectric properties. | Aerospace components, electronics packaging, flexible circuits. |
| Polyurethanes | Hydroxyl (-OH) group | Toughness, abrasion resistance, tunable flexibility. | Elastomers, foams, adhesives, coatings. |
| Epoxy Resins (as a curing agent) | Amino (-NH₂) group | Strong adhesion, high strength, chemical resistance. | Structural adhesives, composites, protective coatings. |
| Conjugated Polymers | Alkyne (-C≡C-) and Phenyl groups | Semiconductivity, electroluminescence, nonlinear optical properties. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors. |
Potential in Supramolecular Chemistry and Self-Assembly of this compound Derivatives
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular building blocks. The structure of this compound is rich in functional groups capable of directing self-assembly. The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of intricate and stable hydrogen-bonded networks. mdpi.com Crystal structure analyses of similar molecules, such as 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, have revealed that O-H···O hydrogen bonds are a dominant feature in their solid-state packing, leading to the formation of one-dimensional strands. researchgate.netnih.gov
| Functional Group | Type of Non-Covalent Interaction | Potential Supramolecular Assembly |
|---|---|---|
| Amino (-NH₂) | Hydrogen Bonding (Donor/Acceptor) | Linear chains, 2D sheets, 3D networks. |
| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Chains, rings (synthons), helices. core.ac.uk |
| Phenyl Ring | π-π Stacking, C-H···π Interactions | Stacked columns, offset stacks. |
| Alkyne (-C≡C-) | C-H···π Interactions | Inter-chain/inter-sheet linkages. |
Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry emphasize the development of chemical processes that are efficient, safe, and environmentally benign. The synthesis of this compound and related propargylamines can benefit significantly from these principles. Traditional methods for creating the aryl-alkyne bond often rely on Sonogashira coupling, which typically uses a palladium catalyst and a copper(I) co-catalyst. Green alternatives focus on developing copper-free Sonogashira reactions to avoid the use of toxic copper salts. researchgate.net Furthermore, employing highly efficient catalysts, using water as a solvent, or performing reactions under solvent-free conditions can dramatically reduce the environmental footprint of the synthesis. rsc.org
Propargylamines as a class are valuable synthetic intermediates. nih.govdntb.gov.ua Their synthesis is often achieved through multicomponent reactions, such as the A³ coupling of an aldehyde, an alkyne, and an amine. These one-pot reactions are highly atom-economical and can be promoted by various catalysts under green conditions. nih.govorganic-chemistry.org Applying these green methodologies to the synthesis and subsequent use of this compound would not only make its production more sustainable but also align its application in materials science and other fields with modern environmental standards.
| Reaction Type | Catalytic System | Reaction Conditions | Green Advantage |
|---|---|---|---|
| Sonogashira Coupling researchgate.net | Pd(OAc)₂ / P(p-tol)₃ | DBU (base), THF (solvent) | Copper-free system, efficient for aryl bromides. |
| A³ Coupling rsc.org | Copper on Magnetite (0.1%) | 120 °C, Solvent-free | Low catalyst loading, no solvent waste, easy catalyst recovery. |
| A³ Coupling organic-chemistry.org | Silver Iodide (AgI) | Water, Room Temperature | Use of water as a green solvent, mild conditions. |
| C-H Activation nih.gov | B(C₆F₅)₃ / Cu-complex | No external oxidant | Avoids stoichiometric oxidants, high stereo- and enantioselectivity. |
Photochemical and Radiochemical Studies of this compound
The conjugated system formed by the aminophenyl group and the alkyne bond suggests that this compound possesses interesting photochemical properties. This extended π-conjugation is known to lower the HOMO-LUMO energy gap, leading to absorption and emission of light at longer wavelengths. nih.gov Studies on similar alkynyl-substituted aromatic compounds have shown that the alkyne linker can significantly modulate the photophysical properties, including fluorescence quantum yields and lifetimes. nih.gov The electron-donating amino group is expected to further influence these properties, potentially leading to applications in fluorescent probes, sensors, or as components in photoactive materials. A comprehensive investigation of its absorption, emission spectra, and excited-state dynamics would be a valuable avenue of research. rsc.org
In the realm of radiochemistry, aniline (B41778) derivatives serve as crucial precursors for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. acs.org The structure of this compound is well-suited for radiolabeling. For instance, the primary amino group could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common strategy for introducing the short-lived carbon-11 (B1219553) isotope. snmjournals.org Alternatively, the aromatic ring could be labeled with fluorine-18, another widely used PET isotope. The resulting radiotracer could then be evaluated for its potential in imaging specific biological targets in oncology or neuroscience. Pulse radiolysis studies on aniline derivatives have provided insights into the transient species formed upon interaction with radiation, which is fundamental knowledge for understanding the stability and behavior of such radiolabeled compounds. rsc.orgscispace.com
| Study Area | Potential Investigation | Expected Outcome / Application |
|---|---|---|
| Photochemistry | Measurement of UV-Vis absorption and fluorescence emission spectra. Determination of fluorescence quantum yield and lifetime. | Development of fluorescent probes for sensing or imaging. nih.gov Creation of photoactive materials. |
| Radiochemistry | Radiolabeling with ¹¹C via N-methylation of the amino group. snmjournals.org | Synthesis of a novel PET radiotracer for potential use in neuroimaging or oncology. |
| Radiochemistry | Radiolabeling with ¹⁸F on the aromatic ring via nucleophilic substitution. | Development of an ¹⁸F-labeled PET tracer with a longer half-life suitable for wider distribution. nih.gov |
| Radiation Chemistry | Pulse radiolysis studies to identify transient radical species. rsc.orgscispace.com | Understanding the stability of the molecule under ionizing radiation and the mechanisms of its radiochemical reactions. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves Sonogashira coupling between 4-iodoaniline and 2-methylbut-3-yn-2-ol derivatives under palladium catalysis. Optimization includes adjusting solvent systems (e.g., toluene/ethanol mixtures), temperature (80–105°C), and base selection (e.g., collidine or lutidine) to enhance coupling efficiency . Purification via column chromatography with silica gel and characterization via H/C NMR ensure product integrity.
Q. How can the crystal structure of this compound be resolved, and what software is validated for structural refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in ethanol/dichloromethane are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters include hydrogen-bonding networks and torsion angles, with validation against CCDC databases. SHELX’s robustness in handling small-molecule data makes it ideal for resolving steric effects from the tert-butyl-like methyl group .
Q. What spectroscopic techniques are critical for characterizing its reactivity and stability under varying pH conditions?
- Methodology : Use UV-Vis spectroscopy to monitor electronic transitions of the amino-phenyl group (λ~280 nm). Stability studies employ HPLC with a C18 column (acetonitrile/water gradient) to detect degradation products. FT-IR identifies pH-dependent tautomerism (e.g., –NH vs. –NH shifts at ~3350 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect biological activity, and what computational tools predict these effects?
- Methodology : Compare analogs using molecular docking (AutoDock Vina) against targets like GABA receptors. A table of substituent effects:
| Substituent | Position | LogP | IC (μM) |
|---|---|---|---|
| –OCH | Para | 2.1 | 12.4 |
| –Cl | Meta | 2.8 | 8.9 |
| –NH | Para | 1.5 | 18.2 |
| Higher hydrophobicity (–Cl) correlates with enhanced anticonvulsant activity, as seen in triazole derivatives . |
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during alkyne functionalization)?
- Methodology : Mechanistic studies via DFT calculations (Gaussian 09) identify transition states favoring side reactions (e.g., Glaser coupling vs. Sonogashira). Experimental validation uses C isotopic labeling to trace carbon pathways in byproduct formation .
Q. How does this compound interact with biological membranes, and what assays quantify its permeability and bioavailability?
- Methodology : Parallel Artificial Membrane Permeability Assay (PAMPA) with a lipid bilayer (2% phosphatidylcholine in dodecane) measures passive diffusion. LC-MS quantifies intracellular accumulation in Caco-2 cells, with logD (octanol/water) values adjusted using –NH pKa (~4.8) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its antioxidant activity, and how can experimental design mitigate variability?
- Methodology : Discrepancies arise from assay choice (e.g., DPPH vs. FRAP). Standardize protocols:
- Use 100 μM Trolox as a positive control.
- Preclude metal ion contamination (EDTA wash).
- Validate via ESR spectroscopy to directly quantify radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
